Saxagliptin-15N,D2Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

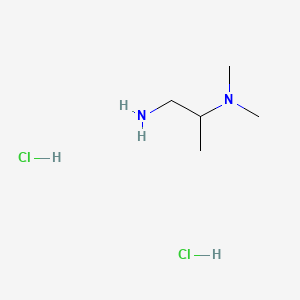

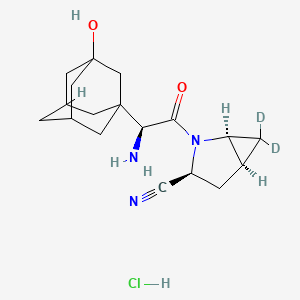

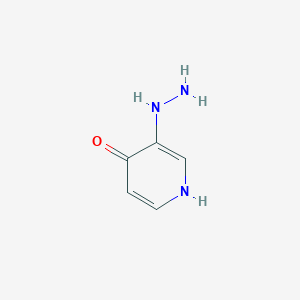

Saxagliptin-15N,D2Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. The incorporation of isotopes such as nitrogen-15 and deuterium enhances its utility in various analytical and pharmacokinetic studies .

Méthodes De Préparation

The synthesis of Saxagliptin-15N,D2Hydrochloride involves several steps, including the incorporation of isotopes into the saxagliptin molecule. One of the key synthetic routes involves the enzyme-catalyzed preparation of chiral intermediates. For instance, the conversion of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid into (S)-3-hydroxyadamantane glycine using phenylalanine dehydrogenase and formate dehydrogenase is a crucial step . Industrial production methods often involve biocatalysis due to its efficiency and environmental friendliness .

Analyse Des Réactions Chimiques

Saxagliptin-15N,D2Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to form hydroxylated derivatives.

Reduction: Reduction reactions can convert nitrile groups to amines.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used

Applications De Recherche Scientifique

Saxagliptin-15N,D2Hydrochloride is widely used in scientific research, particularly in:

Chemistry: It serves as a reference standard in analytical chemistry for the quantification of saxagliptin and its metabolites.

Biology: The compound is used in studies involving enzyme kinetics and metabolic pathways.

Medicine: It is employed in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.

Industry: The compound is used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing .

Mécanisme D'action

Saxagliptin-15N,D2Hydrochloride exerts its effects by inhibiting the DPP-4 enzyme. This inhibition prolongs the activity of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which regulate glucose homeostasis. The compound forms a reversible, histidine-assisted covalent bond with the DPP-4 enzyme, leading to increased insulin synthesis and release from pancreatic beta cells and decreased glucagon secretion from pancreatic alpha cells .

Comparaison Avec Des Composés Similaires

Saxagliptin-15N,D2Hydrochloride is unique due to its stable isotope labeling, which enhances its utility in research. Similar compounds include:

Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.

Vildagliptin: A DPP-4 inhibitor with a similar mechanism of action.

Linagliptin: Known for its high potency and long duration of action. Compared to these compounds, this compound offers unique advantages in analytical and pharmacokinetic studies due to its isotope labeling

Propriétés

Formule moléculaire |

C18H26ClN3O2 |

|---|---|

Poids moléculaire |

353.9 g/mol |

Nom IUPAC |

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |

InChI |

InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1/i3D2; |

Clé InChI |

TUAZNHHHYVBVBR-OUXGBUPISA-N |

SMILES isomérique |

[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N)[2H].Cl |

SMILES canonique |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dihydrobenzo[d]thiazol-2-amine](/img/structure/B13850092.png)

![(2S,3S,4S,5R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13850119.png)